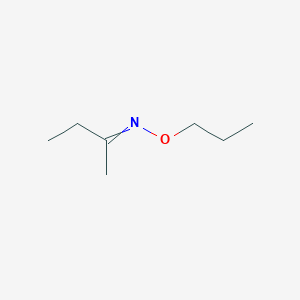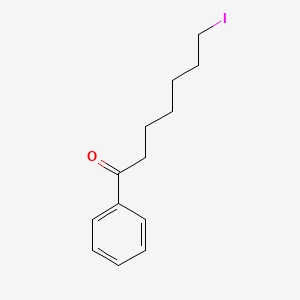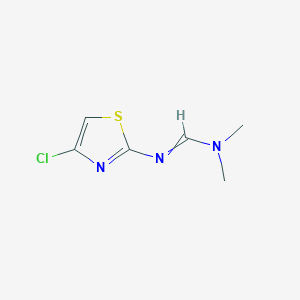
N'-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that features a thiazole ring substituted with a chlorine atom at the 4-position and a dimethylmethanimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Chloro-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)-4-pyrimidinecarboxamide
- 4-[(4-Chloro-1,3-thiazol-2-yl)oxy]benzoic acid
- 3-[(4-Chloro-1,3-thiazol-2-yl)oxy]-N,N-dimethylaniline
Uniqueness
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethylmethanimidamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
104688-08-6 |
|---|---|
Formule moléculaire |
C6H8ClN3S |
Poids moléculaire |
189.67 g/mol |
Nom IUPAC |
N'-(4-chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H8ClN3S/c1-10(2)4-8-6-9-5(7)3-11-6/h3-4H,1-2H3 |
Clé InChI |
FOQJGJGHWRVBTN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=NC(=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


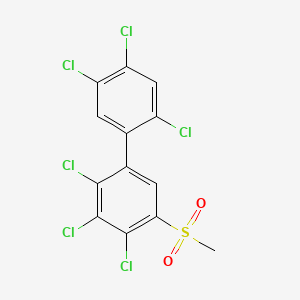

![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
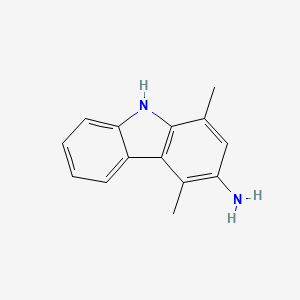

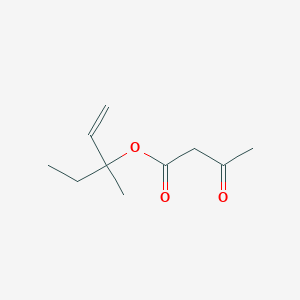
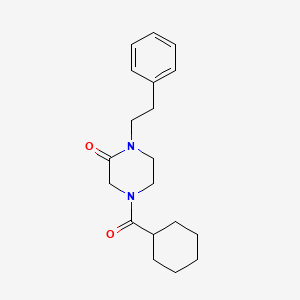
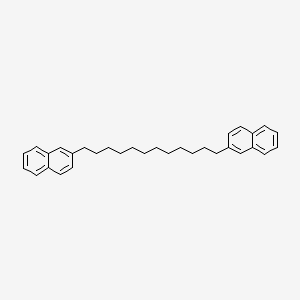
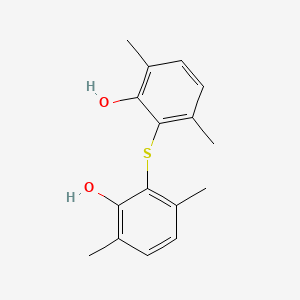
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

